![molecular formula C8H11NO3S B13486020 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a carboxylic acid group and an isopropyl ether moiety. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(propan-2-yloxy)ethane with thioamide under basic conditions to form the thiazole ring. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques like crystallization or chromatography to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Electrophiles: Halogens (e.g., bromine, chlorine), nitro groups.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitro-substituted thiazoles.
Aplicaciones Científicas De Investigación
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiazole-4-carboxylic acid: Lacks the isopropyl ether moiety but shares the thiazole and carboxylic acid functionalities.
2-(Methoxymethyl)-1,3-thiazole-4-carboxylic acid: Contains a methoxy group instead of the isopropyl ether group.
2-(Ethoxymethyl)-1,3-thiazole-4-carboxylic acid: Contains an ethoxy group instead of the isopropyl ether group.
Uniqueness
2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the isopropyl ether moiety, which can influence its physicochemical properties, such as solubility and lipophilicity. This structural feature may also affect its biological activity and selectivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2-(propan-2-yloxymethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c1-5(2)12-3-7-9-6(4-13-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
Clave InChI |
ODOLDRAHEFOCRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1=NC(=CS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


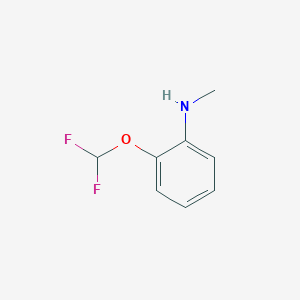
![tert-butyl (3S)-3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B13485946.png)
![1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
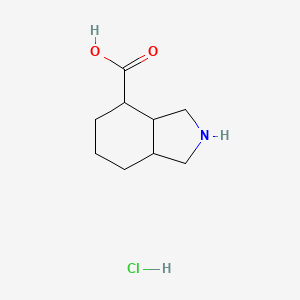
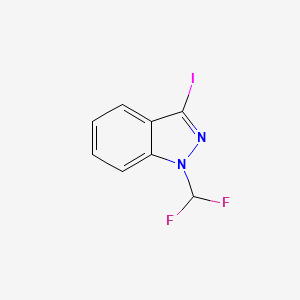
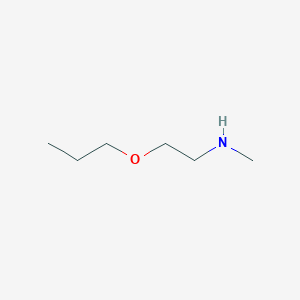
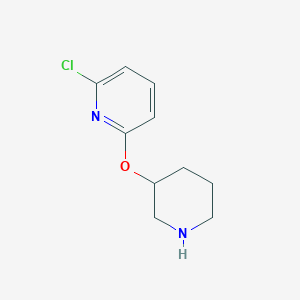
![9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13485993.png)



![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

